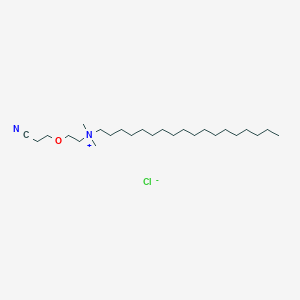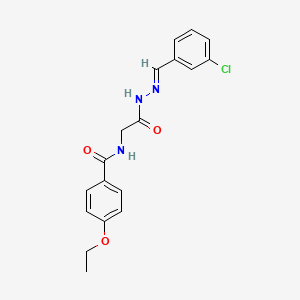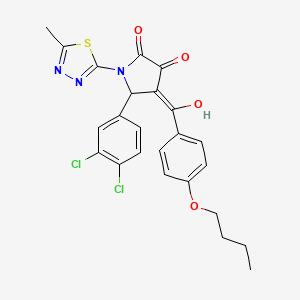
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as an emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride typically involves the quaternization of N,N-dimethyl-1-octadecanamine with 2-(2-chloroethoxy)acetonitrile. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids or amides.
Oxidation: The long alkyl chain can undergo oxidation reactions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include substituted amines or nitriles.
Hydrolysis: Products include carboxylic acids or amides.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is used in various scientific research applications:
Chemistry: As a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.
Biology: In cell culture and molecular biology as a transfection reagent to introduce nucleic acids into cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Used in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows for the formation of micelles, which can encapsulate hydrophobic substances. In biological systems, this property facilitates the delivery of nucleic acids or drugs into cells by forming complexes that can cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Chloride (DTAC): A shorter-chain analog with similar applications in detergents and personal care products.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is unique due to the presence of the cyano group, which provides additional reactivity and potential for chemical modification. This makes it more versatile in certain applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
144650-75-9 |
|---|---|
Molecular Formula |
C25H51ClN2O |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
2-(2-cyanoethoxy)ethyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C25H51N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27(2,3)23-25-28-24-20-21-26;/h4-20,22-25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UOIGTQOTRKKFTR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCOCCC#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018842.png)

![Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate](/img/structure/B12018856.png)







![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018900.png)



